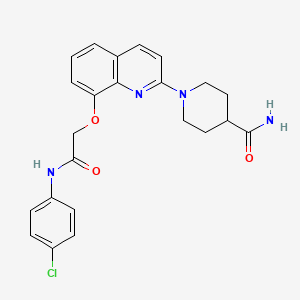
5-Ethyl-4-methylthiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-methylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of 5-Ethyl-4-methylthiophene-2-carbohydrazide is represented by the formula C8H12N2OS . The InChI code for this compound is 1S/C8H12N2OS/c1-3-6-5(2)4-7(12-6)8(11)10-9/h4H,3,9H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
5-Ethyl-4-methylthiophene-2-carbohydrazide is a powder that is stored at room temperature . It has a molecular weight of 184.26 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
5-Ethyl-4-methylthiophene-2-carbohydrazide derivatives have been explored for their potential in the synthesis of various heterocyclic compounds with notable antiviral activities. For instance, compounds synthesized from similar structures have shown significant activity against Herpes simplex virus type-1 (HSV-1), highlighting the role of thiophene derivatives in antiviral research (Dawood et al., 2011).
Photodetector Enhancement
Modified thiophene compounds, including 5-Ethyl-4-methylthiophene-2-carbohydrazide analogs, have been incorporated into polymer photodetectors to improve their sensitivity and performance. These modifications have been shown to significantly reduce dark current without adversely affecting the photovoltaic properties of the detectors, covering a photoresponse range from UV to NIR (Zhang et al., 2015).
Anticonvulsant Properties
Research into thiophene derivatives has also uncovered their potential in anticonvulsant drug development. Specific thiophene carbohydrazides have demonstrated promising activity in seizure models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential as novel anticonvulsant agents (Kulandasamy et al., 2009).
Antibacterial and Antioxidant Applications
Thiophene derivatives have been synthesized and assessed for their antibacterial and antioxidant activities. Studies have found that certain compounds show substantial activity against both Gram-positive and Gram-negative bacteria, in addition to exhibiting significant lipoxygenase inhibitory and antioxidant activities. This suggests potential applications in treating bacterial infections and as antioxidant agents (Rasool et al., 2016).
Synthesis and Bioactivity of Ferrocenyl–thiazoleacylhydrazones
The synthesis of 4-methylthiazole-5-carbohydrazide and its condensation with formylferrocene or acetylferrocene has led to the creation of ferrocenyl–thiazoleacylhydrazones. These compounds have been tested for their anti-Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT), anti-human lung cancer A549 cells, and antibacterial activities, showing significant efficacy. This research points to the potential use of thiophene derivatives in the development of new therapeutic agents (Zhang, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-ethyl-4-methylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-6-5(2)4-7(12-6)8(11)10-9/h4H,3,9H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOPMEJEXBXWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-methylthiophene-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766786.png)


![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)




![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766800.png)


![2-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2766807.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)